![molecular formula C13H10N2O2 B14196564 2-Methyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one CAS No. 919533-17-8](/img/structure/B14196564.png)
2-Methyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one is a heterocyclic compound that features a pyrazole ring fused with an oxazine ring
Preparation Methods
The synthesis of 2-Methyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-5-phenylpyrazole with an appropriate oxazine precursor under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product. Industrial production methods may involve optimization of these conditions to achieve higher efficiency and scalability.
Chemical Reactions Analysis
2-Methyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups on the pyrazole or oxazine rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-Methyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one can be compared with other similar compounds such as:
2-Methyl-5-phenyl-7H-pyrazolo[3,2-b][1,3]oxazin-7-one: This compound has a similar structure but differs in the position of the oxazine ring fusion.
Pyrazolo[1,5-a]pyrimidines: These compounds share the pyrazole ring but have different fused ring systems, leading to different properties and applications.
The uniqueness of this compound lies in its specific ring fusion and the resulting chemical and biological properties.
Properties
CAS No. |
919533-17-8 |
|---|---|
Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-methyl-5-phenylpyrazolo[5,1-b][1,3]oxazin-7-one |
InChI |
InChI=1S/C13H10N2O2/c1-9-7-13-15(14-9)12(16)8-11(17-13)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
JJCPIUXADDLDQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)OC(=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Morpholine, 4-[1-ethyl-1-(2-thiazolyl)propyl]-](/img/structure/B14196488.png)
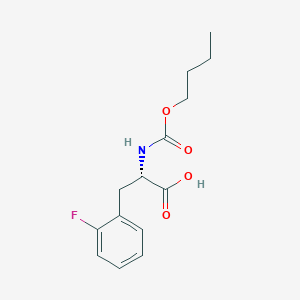
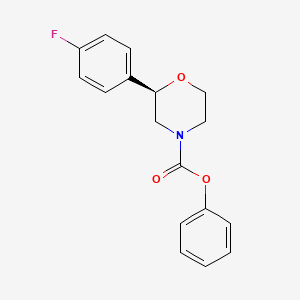

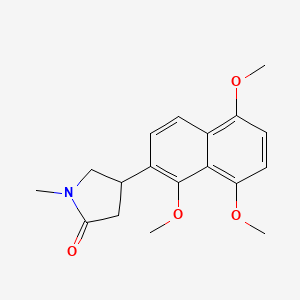
![2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene](/img/structure/B14196508.png)
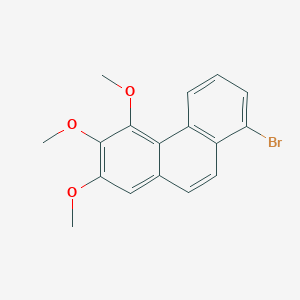
![{4-[(4-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14196523.png)

![4-[3-(Methylamino)pyrrolidin-1-yl]-6-(thiophen-2-yl)pyrimidin-2-amine](/img/structure/B14196527.png)
![4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol](/img/structure/B14196528.png)
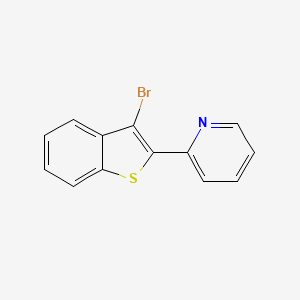
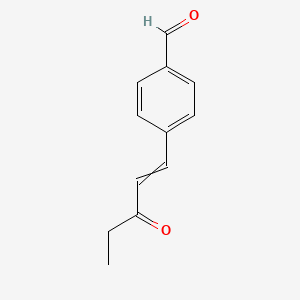
![2-{[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14196551.png)
